molecular formula C19H21N3O2S B4741945 2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No. B4741945
M. Wt: 355.5 g/mol
InChI Key: CGFQGFABGUTIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are the focus of

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. This compound also inhibits the activity of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the production of inflammatory cytokines, which are involved in the immune response. This compound has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. It also has low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effectiveness may vary depending on the type of cancer or disease being studied.

Future Directions

There are several future directions for the study of 2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. One area of research is the development of more potent analogs of this compound with improved anti-cancer activity. Another area of research is the investigation of the use of this compound in combination with other drugs for the treatment of cancer or other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Scientific Research Applications

2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2,4-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14-8-9-19(16(3)10-14)25(23,24)21-18-11-20-22(13-18)12-17-7-5-4-6-15(17)2/h4-11,13,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFQGFABGUTIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.